N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide
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Overview
Description
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves multiple steps. One common synthetic route includes the reaction of 4,6-difluorobenzo[d]thiazole with appropriate reagents to introduce the dioxine and carbohydrazide functionalities. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzothiazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby affecting cellular respiration . Molecular docking studies suggest that hydrophobic interactions play a significant role in its binding to target proteins .
Comparison with Similar Compounds
Similar compounds to N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide include other benzothiazole derivatives such as:
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- Benzothiazolylpyrazole-4-carboxamides
- 1,2,3-triazole derivatives
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3S/c13-6-3-7(14)10-9(4-6)21-12(15-10)17-16-11(18)8-5-19-1-2-20-8/h3-5H,1-2H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNRVFRXOPLSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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